5-methyl-2,3-dihydro-1-benzofuran
Overview
Description
5-methyl-2,3-dihydro-1-benzofuran is an organic compound with the molecular formula C₉H₁₀O. It belongs to the class of benzofurans, which are heterocyclic compounds containing a fused benzene and furan ring.
Scientific Research Applications
5-methyl-2,3-dihydro-1-benzofuran has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s derivatives have shown potential as antimicrobial and anticancer agents.
Mechanism of Action
While the specific mechanism of action for 5-Methyl-2,3-dihydrobenzofuran is not explicitly mentioned in the search results, it’s worth noting that 2,3-dihydrobenzofurans have been proposed as advantageous structures used as chemical entresol to design small compound libraries . They have been studied for their binding affinity, molecular dynamics, and ADMET properties .
Safety and Hazards
While specific safety and hazard information for 5-Methyl-2,3-dihydrobenzofuran was not found, it’s important to handle similar compounds with care. For instance, Methyl 2,3-dihydrobenzofuran-5-carboxylate, a related compound, is considered a combustible liquid and vapor. It may cause eye and skin irritation, respiratory and digestive tract irritation, and central nervous system depression .
Future Directions
Benzofuran and its derivatives, including 5-Methyl-2,3-dihydrobenzofuran, have attracted attention due to their wide range of biological activities and potential applications in many aspects . They are considered a privileged structure in the field of drug discovery, especially in the search for efficient antimicrobial candidates . Future research is needed to fully utilize its therapeutic potential for the treatment of microbial diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-2,3-dihydro-1-benzofuran can be achieved through several methods. One common approach involves the cyclization of o-hydroxyacetophenones under basic conditions. This method typically involves the use of a base such as sodium hydroxide or potassium carbonate to promote the cyclization reaction .
Another method involves the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones. This approach can be catalyzed by transition metals such as palladium or copper, which facilitate the formation of the benzofuran ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale cyclization reactions using optimized reaction conditions to maximize yield and purity. The choice of reagents and catalysts, as well as reaction temperature and time, are critical factors in achieving efficient production.
Chemical Reactions Analysis
Types of Reactions
5-methyl-2,3-dihydro-1-benzofuran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized benzofuran derivatives .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-2,3-dihydrobenzofuran: Similar in structure but with a different substitution pattern.
5-(2-Aminopropyl)-2,3-dihydrobenzofuran: A derivative with potential entactogenic effects.
6-(2-Aminopropyl)-2,3-dihydrobenzofuran: Another derivative with similar properties.
Uniqueness
5-methyl-2,3-dihydro-1-benzofuran is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various fields .
Properties
IUPAC Name |
5-methyl-2,3-dihydro-1-benzofuran | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O/c1-7-2-3-9-8(6-7)4-5-10-9/h2-3,6H,4-5H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLHBKXYPKCHVNW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901347294 | |
Record name | 5-Methyl-2,3-dihydro-1-benzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901347294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76429-68-0 | |
Record name | 5-Methyl-2,3-dihydro-1-benzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901347294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-methyl-2,3-dihydro-1-benzofuran | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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